molecular formula C3H9NO2 B12311465 2-(Methoxyamino)ethan-1-ol

2-(Methoxyamino)ethan-1-ol

Cat. No.: B12311465
M. Wt: 91.11 g/mol
InChI Key: XYHVCQMSPLVRPW-UHFFFAOYSA-N
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Description

2-(Methoxyamino)ethan-1-ol is an organic compound with the molecular formula C3H9NO2. It is a versatile chemical used in various scientific and industrial applications. The compound is characterized by the presence of a methoxyamino group attached to an ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxyamino)ethan-1-ol typically involves the reaction of ethanolamine with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Ethanolamine and methoxyamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Purification: The product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxyamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction can produce primary amines or alcohols.
  • Substitution can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Methoxyamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Methoxyamino)ethan-1-ol involves its interaction with specific molecular targets. The methoxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Similar in structure but lacks the methoxyamino group.

    Methoxyamine: Contains the methoxyamino group but lacks the ethan-1-ol backbone.

    2-Aminoethanol: Similar backbone but with an amino group instead of a methoxyamino group.

Uniqueness

2-(Methoxyamino)ethan-1-ol is unique due to the presence of both the methoxyamino group and the ethan-1-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

2-(methoxyamino)ethanol

InChI

InChI=1S/C3H9NO2/c1-6-4-2-3-5/h4-5H,2-3H2,1H3

InChI Key

XYHVCQMSPLVRPW-UHFFFAOYSA-N

Canonical SMILES

CONCCO

Origin of Product

United States

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